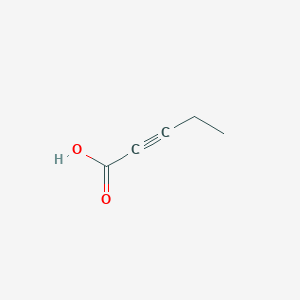

2-Pentynoic acid

概要

説明

ファモチジンは、胃酸の産生を抑制するヒスタミンH2受容体拮抗薬です。 消化性潰瘍病、胃食道逆流症(GERD)、およびゾリンジャー・エリソン症候群などの疾患の治療に一般的に使用されます 。 ファモチジンは、市販薬と処方薬の両方で入手可能であり、他のH2受容体拮抗薬に比べて選択性と効力が優れていることで知られています .

準備方法

合成経路と反応条件

ファモチジンは、さまざまな化学中間体の反応を含む多段階プロセスによって合成できます。 一般的な合成経路の1つは、2-グアニジノチアゾールと3-クロロプロピオニトリルの反応、続いてスルファミドの付加によって最終生成物が生成されます 。 反応条件は通常、アセトニトリルなどの溶媒と反応を促進する触媒の使用が含まれます。

工業生産方法

工業的な設定では、ファモチジンは反応条件を正確に制御できる大規模な化学反応器を使用して生産されます。 このプロセスは、ラボでの合成と同じ基本的な手順を踏んでいますが、効率と収率が向上するように最適化されています。 品質管理対策が実施され、最終製品の純度と一貫性が確保されます .

化学反応の分析

反応の種類

ファモチジンは、次を含むさまざまな化学反応を起こします。

酸化: ファモチジンは特定の条件下で酸化され、スルホキシドとスルホンを生成します。

還元: 還元反応は、ファモチジンを対応するアミン誘導体に変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主な生成物には、スルホキシド、スルホン、および置換されたチアゾール化合物などのファモチジンのさまざまな誘導体が含まれます .

科学研究の応用

ファモチジンは、幅広い科学研究の応用を有しています。

科学的研究の応用

Organic Chemistry Applications

Stereoselective Synthesis of Vinylstannanes

2-Pentynoic acid is utilized in the stereoselective synthesis of vinylstannanes, which are organotin compounds used as reagents in further chemical reactions. The ability to control stereochemistry is crucial for developing compounds with specific biological activities or properties .

Case Study: Vinylstannane Synthesis

- Objective : To synthesize vinylstannanes using this compound.

- Method : The reaction involves the coupling of this compound with tin reagents under controlled conditions.

- Outcome : Successful production of vinylstannanes with defined stereochemistry, demonstrating the utility of this compound in complex organic synthesis.

Medicinal Chemistry Applications

Synthesis of Spiroindolines Derivatives

In medicinal chemistry, this compound serves as a precursor for synthesizing spiroindolines derivatives. These compounds have shown potential therapeutic effects, particularly in treating neurological disorders and certain types of cancer .

Case Study: Spiroindolines Development

- Objective : To explore the medicinal properties of spiroindolines synthesized from this compound.

- Method : The synthesis involves cyclization reactions where this compound acts as a building block.

- Outcome : The resulting spiroindolines exhibited promising biological activities, warranting further pharmacological studies.

Industrial Chemistry Applications

Byproduct of Pyrolysis Processes

This compound can be obtained as a byproduct during the pyrolysis of biodegradable plastics such as Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). This process not only contributes to waste management but also provides bio-based monomers that can be utilized in the production of other chemicals .

Case Study: Pyrolysis of PHBV

- Objective : To analyze the yield and composition of products from PHBV pyrolysis.

- Method : Conducting pyrolysis at varying temperatures to optimize the yield of this compound.

- Outcome : The process yielded significant amounts of this compound along with other useful compounds, highlighting its role in sustainable chemical production.

作用機序

ファモチジンは、胃の粘膜にある壁細胞のヒスタミンH2受容体を競合的に阻害することにより作用します。 この阻害は胃酸の産生を減らし、GERDや消化性潰瘍などの症状の緩和につながります 。 ファモチジンは、TNF-αやIL-6などの炎症性サイトカインの産生を阻害することにより、抗炎症作用も発揮します .

類似の化合物との比較

ファモチジンは、しばしば他のH2受容体拮抗薬と比較されます。例を挙げます。

シメチジン: ファモチジンはシメチジンに比べてより強力で、薬物相互作用が少ない.

ラニチジン: ファモチジンは作用時間が長く、胃酸分泌の抑制に優れています.

類似化合物との比較

Famotidine is often compared to other H2 receptor antagonists, such as:

Cimetidine: Famotidine is more potent and has fewer drug interactions compared to cimetidine.

Ranitidine: Famotidine has a longer duration of action and is more effective at reducing gastric acid secretion.

Nizatidine: Famotidine and nizatidine have similar efficacy, but famotidine is more widely available.

Famotidine’s high selectivity and potency make it a preferred choice for many patients and healthcare providers .

生物活性

2-Pentynoic acid is an alkyne-containing carboxylic acid that has garnered attention for its potential biological activities. Its unique structure, characterized by a triple bond and various functional groups, allows it to interact with biological systems in ways that may have therapeutic implications. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer properties, and mechanisms of action.

This compound (C₅H₈O₂) features a terminal alkyne functionality, which contributes to its reactivity. The compound can undergo hydrolysis to yield acetic acid and ethanol, potentially influencing various biochemical pathways. Its structural characteristics position it as a candidate for further pharmacological research.

Anti-Inflammatory Effects

Research has indicated that this compound may exhibit anti-inflammatory properties. The compound's reactive acetyloxy group allows it to participate in biochemical pathways that modulate inflammatory responses. For instance, studies suggest that derivatives of this compound can inhibit histone deacetylases (HDACs), which are implicated in the regulation of inflammation and immune responses .

Anticancer Properties

The anticancer potential of this compound has been investigated in various studies. Notably, it has been shown to enhance the effects of other chemotherapeutic agents, such as hydroxyurea, particularly in triple-negative breast cancer cells . The compound's ability to inhibit HDACs may contribute to its effectiveness in cancer treatment by promoting apoptosis and inhibiting tumor growth.

The mechanisms through which this compound exerts its biological effects include:

- HDAC Inhibition : The compound has been linked to the inhibition of HDACs, leading to increased acetylation of histones and modulation of gene expression related to cell cycle regulation and apoptosis .

- Biochemical Pathway Modulation : Hydrolysis products from this compound can interact with various enzymatic systems, influencing metabolic pathways involved in inflammation and cancer progression.

Case Study 1: Histone Deacetylase Inhibition

A study demonstrated that 2-hexyl-4-pentynoic acid, a derivative of this compound, significantly enhanced the therapeutic effect of hydroxyurea in triple-negative breast cancer cells. This effect was attributed to its role as an HDAC inhibitor, which increased DNA damage response and apoptosis rates in cancer cells .

Case Study 2: In Vivo Stability

Research on S-2-pentyl-4-pentynoic hydroxamic acid revealed that its metabolite, S-2-pentyl-4-pentynoic acid, exhibited high stability in vivo with an extended half-life compared to other compounds like valproate (VPA). This stability suggests potential for sustained therapeutic effects in clinical applications .

Comparative Analysis with Related Compounds

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| 2-Pentenoic Acid | Contains a double bond | Less reactive than alkyne derivatives |

| 4-Pentynoic Acid | Terminal alkyne carboxylic acid | Unique due to terminal alkyne functionality |

| 3-Butynoic Acid | Shorter carbon chain | Similar reactivity but less complex structure |

| S-2-Pentyl-4-Pentynoic Hydroxamic Acid | Hydroxamic acid derivative | Potent teratogen with significant metabolic stability |

特性

IUPAC Name |

pent-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINRDQDGBLQBGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70314888 | |

| Record name | 2-PENTYNOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5963-77-9 | |

| Record name | 5963-77-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-PENTYNOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pentynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for producing aryl-2-methyl-3-butyn-2-ols, utilizing 2-pentynoic acid derivatives?

A1: [] Two efficient palladium-catalyzed methods have been developed for synthesizing aryl-2-methyl-3-butyn-2-ols using aryl bromides, bypassing the need for copper catalysts. One approach involves a direct coupling reaction between 2-methyl-3-butyn-2-ol and aryl bromides, employing a catalytic system of Pd(OAc)2 and P(p-tol)3 with DBU as a base in THF. Alternatively, a decarboxylative coupling reaction can be employed, reacting 4-hydroxy-4-methyl-2-pentynoic acid (a derivative of this compound) with aryl bromides. This method utilizes Pd(OAc)2 with either SPhos or XPhos as ligands and TBAF as a base in THF. [https://www.semanticscholar.org/paper/88c805577d7fecdb119a4b0dddca47b31c232eb3]

Q2: Can this compound derivatives be utilized in the synthesis of more complex molecules?

A2: [] Yes, 4-methyl-2-pentynoic acid, a derivative of this compound, can be transformed into (2E)-4-chloro-2,6-dimethylhepta-2,4,5-trienoate. This transformation occurs under specific reaction conditions involving Bu3N and 2-chloro-1-methylpyridinium iodide in toluene or CH2Cl2. [https://www.semanticscholar.org/paper/fba40e49ac291f41992be84a304d638b9fb87454]

Q3: Are there catalytic applications for this compound derivatives in organic synthesis?

A3: [] While this compound itself is not a catalyst in this example, a copper-conjugated microporous polymer (CMP-Cu) synthesized via Sonogashira-Hagihara cross-coupling using 1,3,5-triethynylbenzene (which can be derived from this compound) exhibits catalytic activity. This CMP-Cu catalyst effectively facilitates the direct carboxylation of terminal alkynes with CO2. [https://www.semanticscholar.org/paper/c05b8902d6a468328173ecb96db43b6239b34555]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。